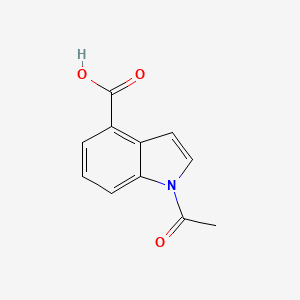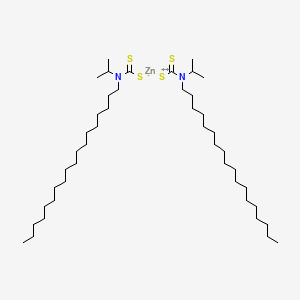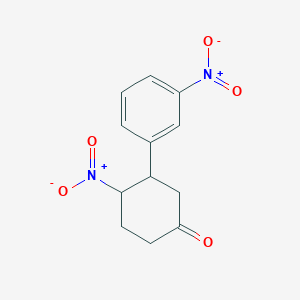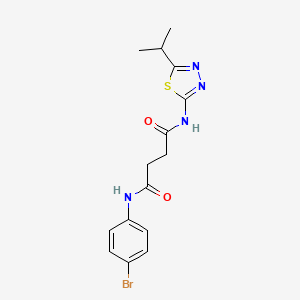
1-Acetyl-1H-indole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indole-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product . Another method includes the reaction of dihydrofuran with an appropriate indole precursor under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
1-Acetyl-1H-indole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1H-Indole-2-carboxylic acid: Another indole derivative with potential biological activities.
Uniqueness: 1-Acetyl-1H-indole-4-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
1-acetylindole-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-6-5-8-9(11(14)15)3-2-4-10(8)12/h2-6H,1H3,(H,14,15) |
Clé InChI |
KYGCYNPGYCKLMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC2=C(C=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)



![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
